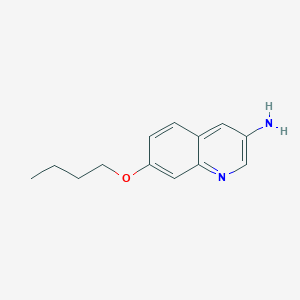

7-Butoxyquinolin-3-amine

Description

7-Butoxyquinolin-3-amine is a quinoline derivative featuring a butoxy (-OCH₂CH₂CH₂CH₃) substituent at the 7-position and an amine (-NH₂) group at the 3-position of the quinoline scaffold. Quinoline derivatives are widely studied for their pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .

The butoxy group confers increased lipophilicity compared to shorter alkoxy chains (e.g., methoxy), which may enhance membrane permeability and bioavailability. However, this modification could also reduce aqueous solubility, necessitating formulation adjustments for therapeutic use.

Properties

Molecular Formula |

C13H16N2O |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

7-butoxyquinolin-3-amine |

InChI |

InChI=1S/C13H16N2O/c1-2-3-6-16-12-5-4-10-7-11(14)9-15-13(10)8-12/h4-5,7-9H,2-3,6,14H2,1H3 |

InChI Key |

AVBQAGGVYAJJMF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC2=NC=C(C=C2C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Butoxyquinolin-3-amine typically involves the reaction of 7-butoxyquinoline with ammonia or an amine source under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Butoxyquinolin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The amino group at the 3rd position can participate in nucleophilic substitution reactions, forming various substituted quinoline derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products: The major products formed from these reactions include quinoline N-oxides, reduced amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

7-Butoxyquinolin-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Butoxyquinolin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 7-Butoxyquinolin-3-amine and its analogs:

Notes:

- Halogenated analogs (e.g., 7-chloro, 7-bromo) exhibit higher molecular weights and distinct electronic profiles, which may influence metabolic stability .

Biological Activity

7-Butoxyquinolin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound belongs to the quinoline family, characterized by a quinoline core structure substituted at the 7-position with a butoxy group and at the 3-position with an amine group. The synthesis of such compounds often involves various organic reactions, including nucleophilic substitutions and cyclizations, which are crucial for achieving the desired biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its effects on cholinesterase enzymes and its potential cytotoxicity against cancer cell lines.

Cholinesterase Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy. A study reported that certain derivatives showed up to 95% inhibition of human recombinant AChE at a concentration of 10 µM, highlighting their potential as multitarget small molecules for neurodegenerative disease treatment .

Table 1: Cholinesterase Inhibition Data

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| QN8 | 95 | 65 | 0.29 |

| DQN7 | 88 | 45 | 1.58 |

| QN9 | 90 | 50 | 0.96 |

Cytotoxic Activity

In vitro studies have evaluated the cytotoxic effects of quinoline derivatives against various cancer cell lines. Notably, compounds bearing similar structural features to this compound have shown promising results against human cancer cell lines, with some exhibiting lower GI values than standard chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 14g | HCT-116 (Colon) | 0.16 |

| 17o | HT29 (Colon) | 0.42 |

| Doxorubicin | HCT-116 | <1 |

The mechanism by which this compound exerts its biological effects is primarily attributed to its interaction with key enzymes involved in neurotransmission and cancer progression. Molecular docking studies suggest that these compounds bind effectively to the active sites of AChE and other relevant targets, leading to enhanced inhibition and cytotoxicity .

Case Studies

- Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds related to this compound demonstrated improved cognitive function correlated with decreased cholinesterase activity, suggesting their potential for therapeutic use in neurodegeneration .

- Cancer Research : Recent studies have shown that derivatives of quinoline structures can induce apoptosis in cancer cells through multiple pathways, including oxidative stress induction and modulation of apoptotic proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.